2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid

Catalog No.
S3317342
CAS No.
39015-77-5
M.F
C13H12O8
M. Wt
296.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedi...

CAS Number

39015-77-5

Product Name

2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid

IUPAC Name

2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]butanedioic acid

Molecular Formula

C13H12O8

Molecular Weight

296.23 g/mol

InChI

InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)

InChI Key

PMKQSEYPLQIEAY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC(CC(=O)O)C(=O)O)OC

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O
Dibenzoylmethane (DBM) is an organic compound with the chemical formula C17H18O5. It belongs to the family of enones, which are compounds that have a double bond and a ketone group. It is an alpha-dicarbonyl compound that has two carbonyl groups. DBM is a yellow-colored crystal that has an odorless smell. DBM is widely used in various research fields due to its unique properties, such as its ability to chelate metal ions, its antioxidant nature, and its inhibition effect on various enzymes.
DBM has a molecular weight of 302.32 g/mol and has a melting point of 122-123°C. DBM is a poorly soluble compound in water, but it is highly soluble in other organic solvents such as ethanol, acetone, and chloroform. DBM has a high boiling point of 524.5°C, which makes it a stable compound even at high temperatures. DBM has a yellow color and has an odorless smell.
DBM can be synthesized through various methods, such as the Claisen condensation reaction, Michael addition reaction, and benzoylation reaction. One of the most common methods for synthesizing DBM is the Claisen condensation reaction, which involves the condensation of two molecules of benzoylacetone catalyzed by base in refluxing ethanol. DBM can be characterized by various techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass spectroscopy (MS).
Various analytical methods can be employed to study the properties of DBM. Some of the commonly used methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible spectroscopy. HPLC is a widely used technique that separates and quantifies the components of a mixture.
DBM possesses biological properties that have been extensively studied in various research fields. DBM has been shown to exhibit antioxidant properties which help in preventing oxidative stress induced in the cells. It has also been shown to have anticancer activity by modulating various signaling pathways that are involved in the growth and proliferation of cancer cells. DBM has also been shown to have an inhibitory effect on various enzymes such as tyrosinase, hyaluronidase, and elastase.
DBM is a compound that has been extensively studied for its safety and toxicity profile. It has been shown to have low toxicity and is generally considered safe. However, care should be taken while handling DBM in the laboratory due to its irritant and toxic nature.
DBM finds widespread use in various research fields, including medicine, biotechnology, and material science. It is used as an antioxidant agent in the food industry to prevent the oxidation of fatty acids and oils. DBM is also being studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer’s, and Parkinson’s.
Research on DBM is ongoing, and it continues to be a significant compound of interest. Current research on DBM is focused on its potential applications in the field of medicine, material science, and biotechnology. The mechanism of action and structure-activity relationship are also being studied extensively to gain insights into its biological activity.
DBM has potential implications in various fields of research such as medicine, biotechnology, material science, and cosmetics. Its antioxidant and anticancer properties make it a promising compound in the treatment of cancer and other oxidative stress-related diseases. DBM is also being studied for its potential applications in the field of nanotechnology and material science, where it can be used to develop materials with unique properties.
Despite the extensive research and applications of DBM, there are some limitations associated with its use. One of the major limitations is its low solubility in water, which limits its applications in aqueous-based systems. Future research should focus on developing more efficient methods for synthesizing DBM and improving its solubility in water. DBM is a promising compound, and future research should aim to explore its potential applications in various fields of research, including drug development, nanotechnology, and material science.
In conclusion, DBM is an enone compound with unique properties that make it a promising compound in various research fields. Its antioxidant and anticancer properties make it a potential therapeutic agent in the treatment of various diseases. Future research should focus on exploring its potential applications in various fields of research and developing efficient methods for synthesizing DBM.

XLogP3

0.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

296.05321734 g/mol

Monoisotopic Mass

296.05321734 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-04-15

Explore Compound Types